
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is a complex organic compound that features a pyridinium core substituted with diethyl, fluorenyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative with fluorenyl and ethyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenyl and pyridinium rings.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Alkylated pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium exerts its effects involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with enzymes, altering their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diethyl-4-methylpyridine: Lacks the fluorenyl group, making it less structurally complex.
9H-Fluoren-9-yl-pyridinium: Similar structure but without the diethyl and methyl substitutions.
Uniqueness
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90239-33-1 |
|---|---|
Molekularformel |
C23H24N+ |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2,6-diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium |
InChI |
InChI=1S/C23H24N/c1-4-17-14-16(3)15-18(5-2)24(17)23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-15,23H,4-5H2,1-3H3/q+1 |
InChI-Schlüssel |
RXUTZGRIUQFRQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=[N+]1C2C3=CC=CC=C3C4=CC=CC=C24)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R)-3-Hexyloxiran-2-yl]methanol](/img/structure/B14365648.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)

![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
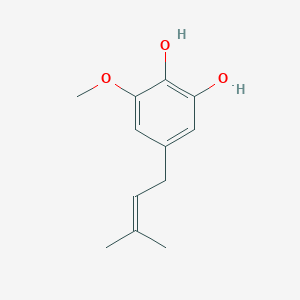
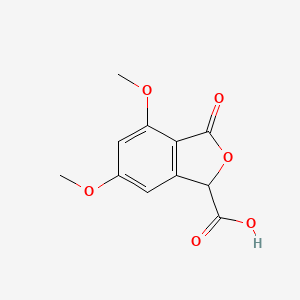
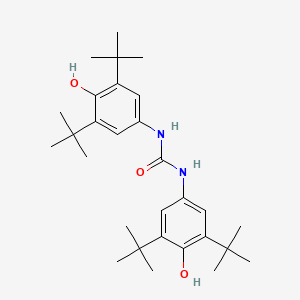
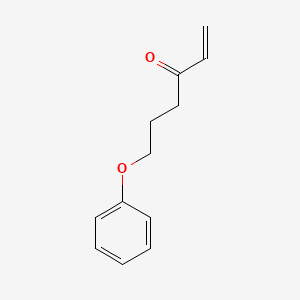
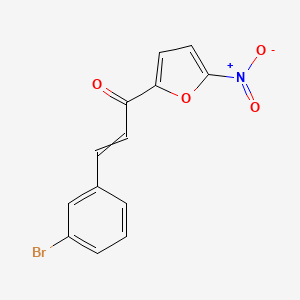
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
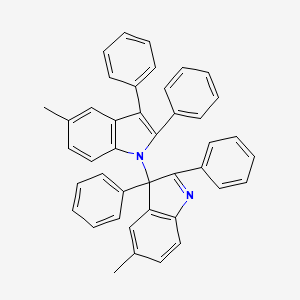
![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
